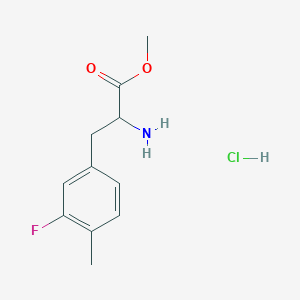

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride

Description

Electronic Effects of Substituents

- Fluorine position : Meta-fluorine (this compound) reduces ring symmetry vs. para-fluorine (CID 437626), splitting aromatic proton signals into complex multiplets.

- Methyl vs. hydrogen : The 4-methyl group in this compound increases steric bulk, raising melting points by ~20°C compared to unmethylated analogs.

Salt Formation and Solubility

Hydrochloride salts of fluorinated arylpropanoates exhibit:

Bioactive Conformations

Docking studies of analogous compounds (e.g., PRMT5 inhibitors) suggest that the 3-fluoro-4-methylphenyl group adopts a perpendicular orientation relative to the propanoate plane, minimizing van der Waals clashes with enzyme pockets. This conformation is stabilized by intramolecular CH-π interactions between the methyl group and aromatic ring.

Properties

IUPAC Name |

methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWOKMPWSATUGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C(=O)OC)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

-

Catalyst : Thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) are commonly used. Thionyl chloride offers higher efficiency, converting the acid to its acyl chloride intermediate, which reacts exothermically with methanol.

-

Solvent : Anhydrous methanol serves as both solvent and reactant.

-

Temperature : Reactions proceed at 0–5°C initially to control exothermicity, followed by stirring at room temperature for 12–24 hours.

Example Protocol:

-

Step 1 : Add thionyl chloride (1.5 equiv) dropwise to methanol at 0°C.

-

Step 2 : Introduce 2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid (1 equiv) and stir at room temperature for 12 hours.

-

Step 3 : Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

-

Step 4 : Purify via recrystallization (ethanol/water) to yield the ester.

Reductive Amination of α-Keto Ester Intermediates

This method avoids handling free amino acids by synthesizing the amine group in situ via reductive amination. A ketone intermediate, methyl 3-(3-fluoro-4-methylphenyl)-2-oxopropanoate, is treated with ammonium acetate and a reducing agent.

Key Steps:

-

Synthesis of α-Keto Ester :

-

Reductive Amination :

Optimized Conditions :

-

Solvent : Methanol or tetrahydrofuran (THF).

Multi-Step Synthesis from Halogenated Precursors

For scalability, industrial routes often begin with halogenated aromatic precursors to introduce fluorine and methyl groups regioselectively.

Protocol Overview:

-

Suzuki-Miyaura Coupling :

-

Hydrogenation :

-

Amination :

-

Hydrochloride Formation :

Key Data :

| Step | Catalyst/Reagent | Temperature | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 80°C | 75% |

| Hydrogenation | Pd/C (10%) | 25°C, 1 atm | 90% |

| Amination | Phthalimide/KOH | 120°C | 65% |

| Salt Formation | HCl (g) | 0°C | 95% |

Enzymatic Resolution for Stereochemical Control

To obtain enantiomerically pure product, lipase-mediated kinetic resolution is employed. This method resolves racemic mixtures by selectively hydrolyzing one enantiomer of a precursor ester.

Procedure:

-

Racemic Synthesis : Prepare methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate via standard esterification.

-

Enzymatic Hydrolysis : Use Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) to hydrolyze the (R)-enantiomer preferentially.

-

Separation : Extract the remaining (S)-ester and hydrolyze it chemically to isolate the desired (R)-amine.

Efficiency :

Industrial-Scale Continuous Flow Synthesis

Continuous flow reactors enhance yield and reduce reaction times by improving mass and heat transfer.

Setup and Parameters:

-

Reactor Type : Tubular microreactor with immobilized catalysts.

-

Esterification Step :

-

Amination Step :

Advantages :

Purification and Characterization

Final purification ensures pharmaceutical-grade quality:

-

Recrystallization : Ethanol/water (3:1 v/v) removes residual solvents.

-

Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms purity >99%.

Spectroscopic Data :

-

¹H NMR (400 MHz, D₂O): δ 7.35 (d, J = 8.4 Hz, 1H, Ar-H), 7.22 (d, J = 10.8 Hz, 1H, Ar-H), 4.12 (q, J = 6.8 Hz, 1H, CH-NH₂), 3.68 (s, 3H, OCH₃), 3.05 (dd, J = 14.0, 6.8 Hz, 1H, CH₂), 2.92 (dd, J = 14.0, 6.8 Hz, 1H, CH₂), 2.28 (s, 3H, Ar-CH₃).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Esterification | 78–95% | >98% | Moderate | Low |

| Reductive Amination | 85–91% | >97% | High | Medium |

| Multi-Step Synthesis | 65–75% | >99% | High | High |

| Enzymatic Resolution | 40–50% | >99% ee | Low | High |

| Continuous Flow | 90–95% | >99.5% | Industrial | Medium |

Chemical Reactions Analysis

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Scientific Research Applications

Chemistry

In the field of chemistry, Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride serves as an important building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it a versatile intermediate in organic synthesis.

Biology

The compound is actively studied for its potential biological activities:

- Antiviral Properties : Preliminary studies indicate that this compound may exhibit antiviral activity, although specific mechanisms and viral targets are still under investigation.

- Anticancer Activity : Research suggests that fluorinated compounds similar to this one show cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The fluorine atom's presence enhances lipophilicity, facilitating better cell membrane penetration.

- Neurotransmitter Modulation : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological conditions. Further pharmacological studies are required to confirm these effects.

Medicine

Research is ongoing to explore the therapeutic potential of this compound for various diseases. Its unique structural features may allow it to modulate the activity of specific enzymes and receptors involved in disease pathways.

Anticancer Activity

A study indicated that fluorinated derivatives exhibit significant cytotoxicity against cancer cell lines. The incorporation of fluorine was associated with increased efficacy due to enhanced membrane permeability.

Antimicrobial Properties

Related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. The introduction of fluorine into the structure has been linked to increased antimicrobial potency.

Neuropharmacological Effects

Preliminary findings suggest potential applications in treating neurological disorders by influencing neurotransmitter systems. Further detailed studies are necessary to elucidate specific receptor interactions.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, modulating their activity and leading to various physiological effects. The exact pathways and targets involved in its action are still under investigation, but it is believed to influence neurotransmitter systems .

Comparison with Similar Compounds

Structural analogs of Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride vary in substituent position, functional groups, and aromatic systems. Below is a detailed comparison (Table 1) and analysis of key analogs.

Table 1: Structural and Physicochemical Comparison

Key Comparisons:

a. Substituent Effects on Polarity and Solubility

- Hydroxyl vs. Methyl: The hydroxyl analog (C₁₀H₁₂ClFNO₃) exhibits higher aqueous solubility due to hydrogen bonding, whereas the methyl-substituted target compound is more lipophilic, favoring blood-brain barrier penetration.

b. Functional Group Reactivity

- Nitro Group : The 4-nitro derivative (C₁₁H₁₅ClN₂O₄) serves as a synthetic intermediate, as nitro groups are reducible to amines for further functionalization .

- Ester Hydrolysis : All methyl esters are prone to hydrolysis, but fluorine and methyl groups may slow degradation, enhancing in vivo stability.

Biological Activity

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 247.69 g/mol. Its structure includes a propanoate ester moiety linked to a phenyl ring substituted with a fluorine atom and a methyl group, which may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 247.69 g/mol |

| CAS Number | 1342272-72-3 |

| IUPAC Name | Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate; hydrochloride |

This compound is believed to interact with various enzymes and receptors, modulating their activity. This interaction is crucial for exploring its therapeutic applications, particularly in treating neurological disorders and other medical conditions. The exact pathways and targets involved in its action are still under investigation, but it is known to influence neurotransmitter systems.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

- Enzyme Inhibition : It is used in studies to understand enzyme inhibition mechanisms, particularly in the context of neurological pathways.

- Receptor Binding : The compound may bind to specific receptors in the brain, potentially influencing neurotransmitter release and receptor activity.

Case Studies and Research Findings

- Anticancer Activity : A study indicated that fluorinated compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The presence of the fluorine atom was suggested to enhance the lipophilicity of these compounds, facilitating better cell membrane penetration .

- Antimicrobial Properties : Research has demonstrated that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The incorporation of fluorine into the structure has been associated with increased antimicrobial efficacy .

- Neuropharmacological Effects : Preliminary findings suggest that this compound may have potential applications in treating neurological disorders by modulating neurotransmitter systems. Further studies are required to elucidate its effects on specific receptors associated with these pathways .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

- Formation of Imine : Reaction of 3-fluoro-4-methylbenzaldehyde with methylamine.

- Reduction : Reduction of the imine using sodium borohydride to form the amine.

- Esterification : Reaction with methyl chloroformate to form the ester.

- Hydrochloride Formation : Treatment with hydrochloric acid to yield the hydrochloride salt .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride, and what critical parameters affect yield and purity?

- Methodological Answer : The synthesis typically involves esterification of the corresponding amino acid derivative. For example, starting with 2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid, methyl esterification under acidic conditions (e.g., HCl/MeOH) is a common approach . Critical parameters include:

- Protection of the amino group : Use of Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent side reactions during esterification.

- Reaction temperature : Controlled heating (40–60°C) to avoid racemization, especially for enantiomerically pure derivatives .

- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC to achieve >95% purity, as seen in analogous compounds like methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98% for pharmaceutical-grade analogs) .

- NMR spectroscopy : ¹H NMR to confirm the presence of the fluoro-methylphenyl group (δ 7.2–7.5 ppm for aromatic protons, δ 2.3 ppm for methyl) and ¹⁹F NMR for fluorine substitution .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ = 272.1 g/mol for C₁₁H₁₄FNO₂·HCl) .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) across studies?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. For example:

- Melting point variability : Differential scanning calorimetry (DSC) can identify polymorphs, as seen in 4-Chloro-DL-phenylalanine methyl ester hydrochloride (mp 186–189°C vs. literature reports) .

- Solubility conflicts : Use standardized buffers (e.g., PBS pH 7.4) and dynamic light scattering (DLS) to assess aggregation. Analogous compounds like (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride show pH-dependent solubility shifts .

- Cross-validation : Compare data with structurally similar compounds (e.g., 3-chloro-4-fluorophenyl analogs) to identify substituent effects .

Q. How do fluorine and methyl substituents influence the compound’s reactivity and bioactivity compared to other analogs?

- Methodological Answer : Substituent effects can be studied via:

- Structure-activity relationship (SAR) : Compare IC₅₀ values in biological assays. For example, fluorinated analogs like (S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride show enhanced metabolic stability due to fluorine’s electronegativity .

- Computational modeling : Density functional theory (DFT) to calculate electron-withdrawing effects of fluorine and steric contributions from the methyl group. This aligns with studies on 3-(methylsulfonyl)phenyl derivatives .

- In vitro assays : Test against enzymes or receptors (e.g., tyrosine phosphatases) to quantify substituent-driven potency changes, as demonstrated for MY33-3 hydrochloride, a fluorinated phosphatase inhibitor .

Q. What are the best practices for ensuring stability during long-term storage and handling?

- Methodological Answer : Stability protocols include:

- Storage conditions : Desiccated at -20°C under argon to prevent hydrolysis, based on guidelines for hygroscopic compounds like Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride .

- Light sensitivity : Use amber vials to avoid photodegradation, critical for analogs with aromatic fluorine groups .

- Handling precautions : Follow OSHA guidelines for explosion risks (e.g., avoid grinding dry powders; use wet methods) .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data in published studies?

- Methodological Answer : Key steps include:

- Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times). For example, discrepancies in ethanol consumption studies for MY33-3 hydrochloride were resolved by standardizing animal models .

- Batch analysis : Test multiple synthetic batches to rule out impurity-driven effects (e.g., residual solvents affecting enzyme inhibition) .

- Meta-analysis : Compare results with structurally related compounds, such as 4-chloro or 3-methoxy derivatives, to identify substituent-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.